molecular formula C13H25N5O5 B14261273 L-Glutamine, L-lysylglycyl- CAS No. 172684-38-7

L-Glutamine, L-lysylglycyl-

Cat. No.: B14261273
CAS No.: 172684-38-7
M. Wt: 331.37 g/mol
InChI Key: XNKDCYABMBBEKN-IUCAKERBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-lysylglycyl- typically involves the coupling of L-glutamine, L-lysine, and glycine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of L-Glutamine, L-lysylglycyl- may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-lysylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamine, L-lysylglycyl- can yield oxo derivatives, while reduction can regenerate the original amino acids. Substitution reactions can produce acylated or alkylated derivatives .

Scientific Research Applications

L-Glutamine, L-lysylglycyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as muscle wasting, immune deficiencies, and gastrointestinal disorders.

    Industry: Utilized in the production of nutritional supplements and functional foods

Comparison with Similar Compounds

L-Glutamine, L-lysylglycyl- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of L-Glutamine, L-lysylglycyl- lies in its combination of three amino acids, each contributing distinct physiological benefits.

Conclusion

L-Glutamine, L-lysylglycyl- is a compound with significant potential in scientific research and medical applications Its synthesis involves standard peptide coupling techniques, and it can undergo various chemical reactions The compound’s unique combination of amino acids makes it valuable for studies in chemistry, biology, medicine, and industry

Properties

CAS No.

172684-38-7

Molecular Formula

C13H25N5O5

Molecular Weight

331.37 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H25N5O5/c14-6-2-1-3-8(15)12(21)17-7-11(20)18-9(13(22)23)4-5-10(16)19/h8-9H,1-7,14-15H2,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1

InChI Key

XNKDCYABMBBEKN-IUCAKERBSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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